Allyl o-i-propylphenyl ether
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Description
Synthesis Analysis
The synthesis of Allyl o-i-propylphenyl ether can be achieved through the Claisen rearrangement . This is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . The reaction is specific to ally aryl ethers and allyl vinyl ethers .Molecular Structure Analysis
The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Chemical Reactions Analysis
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol .Physical And Chemical Properties Analysis
Allyl o-i-propylphenyl ether is insoluble in water . It has a relative density of 0.9811 .Safety And Hazards
Future Directions
The Claisen rearrangement is a powerful synthetic tool in organic synthesis and is sometimes described as an oxy-variant of the Cope reaction . The development of new methods or nontoxic reagents for enabling such a functional group transformation is highly desirable . Furthermore, the first iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes was achieved . This reaction tolerates a wide range of functionalities .
properties
IUPAC Name |
1-propan-2-yl-2-prop-2-enoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGNSUOVSGTFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252664 |
Source
|
Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl o-i-propylphenyl ether | |
CAS RN |
942-58-5 |
Source
|
Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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